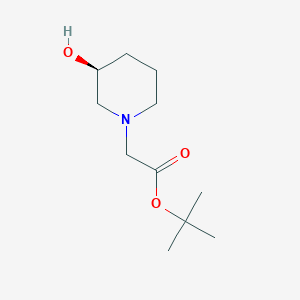

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-[(3S)-3-hydroxypiperidin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHRLEPEETWKBW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CCC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Synthetic Pathway from 3-Hydroxypyridine

The foundational route begins with 3-hydroxypyridine hydrogenation, followed by enantiomeric resolution and subsequent functionalization:

- Step 2 achieves enantiomeric excess via chiral resolving agents, though yields vary with solvent and temperature optimization.

- Boc protection in Step 3 is efficient but requires post-reaction extraction with ethyl acetate for purification.

Critical Process Parameters

- Temperature Control : Hydrogenation (Step 1) requires >80°C for complete conversion but risks over-reduction.

- Solvent Selection : Ethanol in resolution (Step 2) improves crystal purity, while THF enhances Grignard reactivity.

- Catalyst Efficiency : Rhodium catalysts in Step 1 must be finely dispersed to avoid side products.

Comparative Analysis of Resolving Agents

| Agent | Efficiency (Yield) | Purity | Recyclability |

|---|---|---|---|

| D-Pyroglutamic acid | Moderate (42%) | ≥99% ee | Limited |

| D-Tartaric acid derivatives | Higher (82.5% after Boc protection) | ≥99% ee | Improved via acid reprocessing |

Industrial-Scale Considerations

- Cost Drivers : Resolving agents account for ~30% of total synthesis cost; recyclability is critical for economic viability.

- Waste Management : Aqueous phases from Step 3 require acid neutralization (e.g., 20% HCl) for resolving agent recovery.

Unresolved Challenges

- Direct introduction of the acetic acid tert-butyl ester group on 3S-hydroxypiperidine lacks documented protocols, necessitating method adaptation from Boc-protection chemistry.

- Steric hindrance at the piperidine nitrogen may limit acylation efficiency, requiring tailored catalysts or elevated temperatures.

Analyse Chemischer Reaktionen

Types of Reactions

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester involves several steps, often utilizing protecting groups to enhance yields and selectivity in reactions. The compound can be derived from the corresponding piperidine derivatives through acylation processes, which are crucial for its application in drug development.

Pharmacological Applications

1. Role as an Arginase Inhibitor

Research indicates that derivatives of this compound have been studied for their potential as arginase inhibitors. Arginase plays a significant role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Compounds similar to 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester have shown effectiveness in inhibiting arginase activity, which could lead to therapeutic applications in managing these conditions .

2. Antithrombotic Agents

The compound has also been investigated for its potential use as an antithrombotic agent. The inhibition of integrin receptors, particularly αIIbβ3, is a target for developing new antithrombotic therapies. Studies suggest that modifications of the piperidine structure can enhance binding affinity and selectivity towards these receptors, making it a candidate for further research in this area .

Case Studies

Case Study 1: Arginase Inhibition

A study published in MDPI explored the synthesis of various arginase inhibitors, including derivatives of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester. The results demonstrated that these compounds could effectively inhibit human arginases with IC50 values ranging from 0.1 nM to 100 nM, indicating strong potential for therapeutic use against conditions associated with elevated arginase activity .

Case Study 2: Integrin Antagonism

Research focusing on integrin antagonists highlighted the structural modifications necessary for enhancing the efficacy of piperidine-based compounds. The study identified specific substitutions on the piperidine ring that significantly improved the binding affinity to integrins, suggesting that 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester could be optimized for better therapeutic outcomes in antithrombotic therapies .

Wirkmechanismus

The mechanism of action of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.

Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares key structural features and properties of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester with analogs:

Key Differences and Implications

Backbone Structure: The target compound and analogs in , and share a piperidine core, whereas uses a cyclobutane ring. Phenyl and carboxylic acid groups in introduce aromaticity and acidity, making it more polar and suitable for interactions with charged biological targets .

Functional Groups: Carbamates (e.g., ) are less reactive toward nucleophiles than esters, offering stability under basic conditions. In contrast, tert-butyl esters (target compound, ) are acid-labile, enabling controlled deprotection in synthetic routes . Amino groups in and enhance water solubility and provide sites for further functionalization (e.g., peptide coupling), which the target compound lacks .

Stereochemistry :

- The S-configuration at the 3-position of the piperidine ring in the target compound is critical for chiral recognition in drug-receptor interactions. Analogs like and also emphasize stereochemistry, which is essential for optimizing pharmacokinetics .

Applications: The target compound’s hydroxyl group and ester make it a versatile intermediate for prodrugs or protease inhibitors. In contrast, and are tailored for peptide-like therapeutics due to their aminoacyl substituents . The cyclobutane derivative may serve in rigid scaffold design for constrained analogs in medicinal chemistry .

Research Findings and Data

Stability and Reactivity

- tert-Butyl esters are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), a property shared across all analogs .

- The hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like , as evidenced by logP differences (predicted logP ~1.2 vs. ~2.1 for ) .

Biologische Aktivität

3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester , also known as tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate, is a piperidine derivative with significant potential in medicinal chemistry. Its molecular formula is C₁₁H₂₁NO₃, and it has a molecular weight of 215.29 g/mol. The compound features a hydroxyl group on the piperidine ring and an acetic acid moiety esterified with a tert-butyl group, which contributes to its unique biological properties.

The biological activity of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester is primarily attributed to its interaction with various biological targets, including:

- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways, potentially influencing physiological processes.

- Receptors : It shows binding affinity to neurotransmitter receptors, suggesting possible effects on mood and pain modulation.

- Biochemical Pathways : The compound may modulate specific biochemical pathways, leading to changes in cellular functions and responses.

Potential Therapeutic Applications

Research indicates that this compound could have several therapeutic applications, including:

- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders.

- Antidepressant Activity : Some findings indicate potential antidepressant effects, warranting further investigation into its mood-enhancing capabilities.

- Antimicrobial Properties : The compound has been studied for its antimicrobial activity against various bacterial and fungal strains, showing promising results in inhibiting growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester, it can be compared with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxy-piperidin-1-yl-acetic acid tert-butyl ester | Hydroxypiperidine derivative | Hydroxyl substitution at the 4-position |

| 1-Pyrrolidineacetic acid, 3-hydroxy-, tert-butyl ester | Pyrrolidine derivative | Different ring structure |

| (4-Hydroxy-piperidin-1-yl)-acetic acid | Non-tert-butyl derivative | Lacks tert-butyl group |

These comparisons highlight the distinct structural aspects of 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester that may confer unique biological activities.

In Vitro Studies

In vitro studies have demonstrated that 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester exhibits dose-dependent effects on cell viability and apoptosis markers. Techniques such as flow cytometry and Western blotting have been employed to assess its impact on cell cycle regulation and protein expression related to cell growth and death.

Antimicrobial Activity

Research has shown that derivatives of piperidine compounds exhibit a range of antimicrobial activities. For instance, studies reported significant inhibition zones against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) when tested against standard drugs like ciprofloxacin and griseofulvin . The synthesized compounds exhibited zone of inhibition values ranging from 10 to 29 mm, indicating their potential as effective antimicrobial agents.

Neuropharmacological Studies

Further investigations into the neuropharmacological properties of this compound revealed its potential as a neuroprotective agent. Studies focused on its interaction with neurotransmitter systems suggested that it could influence pathways associated with mood regulation and cognitive function.

Q & A

Q. What are the key considerations for designing a synthetic route for 3S-(3-Hydroxy-piperidin-1-yl)-acetic acid tert-butyl ester?

- Methodological Answer : A robust synthetic route involves alkylation of piperidine derivatives with tert-butyl bromoacetate under basic conditions. For example, alkylation of 3-hydroxy-piperidine with bromoacetic acid tert-butyl ester in the presence of a base like DIPEA or NaH can yield the target compound. Reaction optimization should focus on steric hindrance from the tert-butyl group and the nucleophilicity of the piperidine nitrogen. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can impurities in the final product be systematically identified and quantified?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended. Relative retention times (RRT) and peak area normalization can identify impurities. For example, impurities with RRTs of 0.5–2.1 (relative to the main peak) should be monitored, with individual limits ≤0.5% and total impurities ≤2.0% . Mass spectrometry (MS) or NMR can further characterize unknown impurities.

Q. What spectroscopic techniques are most effective for confirming the stereochemistry of the 3S configuration?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial proximity between the hydroxyl group at C3 and adjacent protons. Additionally, chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase can resolve enantiomeric purity .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) inform the mechanism of tert-butyl ester hydrolysis in acidic/basic conditions?

- Methodological Answer : Deuterium exchange experiments at the α-CH positions (e.g., using DO/CDCN) can measure rate constants for hydrolysis. A significant KIE (k/k > 1) suggests a proton-transfer step is rate-limiting, while a low KIE implicates nucleophilic attack on the carbonyl. This guides solvent selection (e.g., DMF for stability vs. aqueous buffers for reactivity) .

Q. How do steric and electronic effects influence regioselectivity during functionalization of the piperidine ring?

- Methodological Answer : Computational modeling (DFT or MD simulations) can predict reactivity at C3 vs. other positions. For instance, the hydroxyl group at C3 may direct electrophilic substitution via hydrogen bonding. Experimentally, protecting the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether can test its role in directing reactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer : Controlled studies varying catalysts (e.g., Pd(OAc) vs. PdCl), ligands (e.g., tri-o-tolylphosphine), and solvents (acetonitrile vs. THF) can isolate contributing factors. For example, Pd(OAc) with tri-o-tolylphosphine in acetonitrile at 90°C achieves higher yields (~96%) by minimizing side reactions .

Q. How can tert-butyl ester deprotection be optimized to avoid racemization or side-product formation?

- Methodological Answer : Acidic deprotection (e.g., HCl in dioxane) at 0–5°C minimizes racemization. Alternatively, enzymatic methods using lipases in buffered solutions (pH 7–8) can selectively cleave the ester without affecting stereochemistry. Post-deprotection, immediate neutralization and extraction stabilize the free acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.